molecular formula C27H26N6O2 B2917419 2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539800-13-0

2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Número de catálogo: B2917419
Número CAS: 539800-13-0
Peso molecular: 466.545
Clave InChI: YUXMLHWFNGVOMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a triazolo[1,5-a]pyrimidine derivative characterized by distinct substituents at positions 2, 5, 6, and 7:

  • Position 2: A 4-ethoxyphenyl group (–OCH₂CH₃ at the para position of phenyl), contributing to lipophilicity and electronic modulation.
  • Position 5: A methyl group (–CH₃), enhancing steric stability.
  • Position 7: An m-tolyl group (meta-methylphenyl), influencing aromatic stacking and solubility.

The dihydro-pyrimidine core provides partial saturation, balancing rigidity and conformational flexibility.

Propiedades

IUPAC Name

2-(4-ethoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2/c1-4-35-22-12-10-19(11-13-22)25-31-27-29-18(3)23(26(34)30-21-9-6-14-28-16-21)24(33(27)32-25)20-8-5-7-17(2)15-20/h5-16,24H,4H2,1-3H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMLHWFNGVOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
  • Substituents :
    • Ethoxyphenyl group
    • Methyl group
    • Pyridin-3-yl and m-tolyl groups

This complex structure suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit tubulin polymerization and interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the proliferation of various cancer cell lines. The specific compound has not been tested extensively in clinical settings but shows promise based on structural analogs.

Enzymatic Inhibition

The compound may act as an inhibitor for certain enzymes involved in cancer progression:

  • Target Enzymes : Kinases such as MEK1/2 have been implicated in cancer signaling pathways. Inhibition of these kinases leads to decreased tumor cell viability .
  • IC50 Values : Related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.

Antimicrobial Activity

Preliminary studies suggest that similar triazole derivatives possess antimicrobial properties:

  • Mechanism : These compounds may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
  • Research Findings : Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Absorption and Distribution : Data from related compounds indicate good oral bioavailability and distribution throughout tissues.
  • Toxicity Studies : Toxicological assessments are necessary to establish safety profiles. Some studies suggest that high doses lead to cytotoxic effects in normal cells, necessitating further investigation into dose-dependent responses .

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of tubulin polymerization; apoptosis in cancer cells
Enzymatic InhibitionEffective against MEK1/2 kinases; low micromolar IC50 values
Antimicrobial PropertiesActivity against Gram-positive and Gram-negative bacteria
PharmacokineticsGood oral bioavailability; tissue distribution data available

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of Triazolo[1,5-a]Pyrimidine Derivatives

Compound Name Position 2 Position 5 Position 6 Position 7 Key Features
Target Compound 4-Ethoxyphenyl Methyl Pyridin-3-yl carboxamide m-Tolyl High lipophilicity (ethoxy), H-bonding (carboxamide), aromatic stacking.
2-Amino-5-methyl-N-(4-nitrophenyl)-... (5j, ) Amino (–NH₂) Methyl 4-Nitrophenyl carboxamide 3,4,5-Trimethoxyphenyl Electron-withdrawing nitro group; trimethoxy enhances solubility .
2-((Dioxolan-2-yl)Ethylthio)-... (2h, ) Dioxolane-ethylthio Methyl 4-Methoxyphenyl carboxamide 3-Methoxyphenyl Thioether linker for metabolic stability; dioxolane improves solubility .
Ethyl 7-(2,4-Dimethoxyphenyl)-... () Ethyl carboxylate Phenyl Ethyl ester 2,4-Dimethoxyphenyl Ester group reduces polarity; dimethoxy enhances π-π interactions .
N-(4-Chlorophenyl)-5-Methyl-7-(4-Methylthiophenyl)-... () Methylthiophenyl Methyl 4-Chlorophenyl carboxamide Chlorophenyl enhances halogen bonding; methylthio increases lipophilicity .

Key Differences :

  • The target compound’s pyridin-3-yl carboxamide may require specialized coupling agents (e.g., EDC/HOBt), absent in ester or thioether derivatives.
  • Green chemistry approaches () contrast with traditional DMF-based methods (), impacting scalability and environmental footprint.

Physicochemical Properties

Table 2: Thermal and Solubility Properties

Compound Name Melting Point (°C) Solubility (Predicted) Notes
Target Compound ~250–280 (est.) Moderate in DMSO/ethanol Ethoxy and pyridinyl enhance solubility .
5j () 319.9–320.8 Low in water; high in DMSO Nitro group reduces solubility .
2h () 251.9–253.1 High in DMF Dioxolane-ethylthio improves aqueous miscibility .
Ethyl 7-(2,4-Dimethoxyphenyl)-... Low in water; high in acetone Dimethoxy groups increase crystallinity .

Q & A

How can researchers optimize the synthesis of triazolopyrimidine derivatives to address reagent toxicity and availability challenges?

Answer:
Synthesis optimization requires evaluating alternative reagents and reaction conditions. For example, molten-state or solvent-based TMDP (tetramethylenediamine piperidine) can replace piperidine, which faces regulatory restrictions due to its use in illicit drug synthesis . Microwave-assisted synthesis (e.g., 323 K for 30 minutes) improves reaction efficiency and reduces side products in multi-component condensations involving β-keto esters and aromatic aldehydes . Solvent systems like ethanol/water (1:1 v/v) enhance safety and yield compared to hazardous alternatives . Methodological adjustments, such as recrystallization from ethanol or acetone, ensure high-purity products suitable for structural studies .

What methodologies are recommended for determining crystal structures and conformational dynamics of triazolopyrimidine derivatives?

Answer:
Single-crystal X-ray diffraction is critical for resolving conformational details. Key steps include:

  • Sample preparation : Recrystallization from ethyl acetate/ethanol (3:2) to obtain diffraction-quality crystals .
  • Data analysis : Measure dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings) and ring puckering (e.g., boat conformation with C5 deviation of 0.224 Å) to assess steric and electronic effects .
  • Intermolecular interactions : Identify bifurcated C–H···O hydrogen bonds and π-π stacking (centroid distances: 3.63–3.88 Å) to explain packing stability . Computational tools like density functional theory (DFT) complement experimental data for dynamic conformational analysis .

How can multi-component reactions (MCRs) be designed to synthesize complex triazolopyrimidine scaffolds?

Answer:
MCR design principles include:

  • Component selection : Use 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and β-keto esters to form the triazolopyrimidine core .
  • Reaction optimization : Apply Design of Experiments (DoE) for parameter screening (e.g., temperature, solvent ratio) . Flow chemistry setups enable precise control of reaction kinetics and scalability .
  • Validation : Monitor reaction progress via 1^1H NMR (e.g., δ 10.89 ppm for NH protons) and confirm regioselectivity through X-ray crystallography .

What strategies resolve contradictions in pharmacological data for triazolopyrimidine derivatives?

Answer:

  • Standardized assays : Use consistent enzyme inhibition protocols (e.g., IC50_{50} measurements under fixed pH and temperature) to minimize variability .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., trifluoromethyl vs. chlorophenyl substituents) to isolate functional group contributions .
  • Meta-analysis : Cross-reference data from crystallography (e.g., planarity of triazolopyrimidine rings) and biological assays to identify correlations between conformation and activity .

How do hydrogen bonding and π-π interactions influence the stability of triazolopyrimidine crystals?

Answer:

  • Hydrogen bonding : Bifurcated C–H···O interactions (e.g., 2.50–2.65 Å distances) stabilize chains along the crystallographic c-axis .
  • π-π stacking : Interactions between triazolopyrimidine rings (centroid distances <4 Å) enhance lattice energy and reduce solubility . Computational tools like Mercury (CCDC) visualize these interactions and predict packing motifs .

What experimental approaches determine stereochemistry at chiral centers in triazolopyrimidine derivatives?

Answer:

  • X-ray crystallography : Directly assigns absolute configuration (e.g., R/S designation for C5) using Flack parameters .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polarimetric detection .
  • Nuclear Overhauser Effect (NOE) : NMR experiments (e.g., 1^1H-1^1H NOESY) identify spatial proximity of substituents to confirm stereoisomerism .

How should NMR and MS data be interpreted to confirm triazolopyrimidine structures?

Answer:

  • 1^1H NMR : Identify diagnostic peaks, such as NH protons (δ 10.89 ppm) and ethyl ester quartets (δ 4.02 ppm) . Splitting patterns (e.g., doublets for methylene protons) confirm substituent positions.
  • Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]+^+ at m/z 521.58) and fragments (e.g., loss of ethoxy groups) to validate the molecular formula . Cross-check with simulated isotopic patterns using tools like mMass .

What role do substituents (e.g., ethoxyphenyl, pyridinyl) play in modulating the compound’s electronic properties?

Answer:

  • Electron-donating groups (e.g., ethoxyphenyl): Increase electron density at the pyrimidine ring, enhancing nucleophilic reactivity in cross-coupling reactions .
  • Aromatic substituents (e.g., m-tolyl): Stabilize charge-transfer complexes via conjugation, as evidenced by red-shifted UV-Vis absorption .
  • Hammett parameters : Quantify substituent effects on reaction rates (σ+^+ values) to predict regioselectivity in functionalization reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.